1H-pyrrolo[2,3-c]pyridin-7-amine

LSD1 inhibition epigenetic cancer therapy acute myeloid leukemia

Select 1H-pyrrolo[2,3-c]pyridin-7-amine (7-amino-6-azaindole) for kinase and epigenetic inhibitor programs. This privileged 6-azaindole scaffold delivers unique hinge-region H-bonding geometry unmatched by 4-, 5-, or 7-azaindole isomers—critical for ATP-binding pocket engagement. Validated: LSD1 inhibitors (IC₅₀ 3.1 nM, 42× more potent than GSK-354), P-CABs (IC₅₀ 27 nM), subnanomolar JAK1, and Dyrk1B (IC₅₀ 7 nM). The 7-amine handle enables regioselective derivatization for Osimertinib-analog workflows. Available from research to bulk quantities.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 165669-36-3
Cat. No. B068613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridin-7-amine
CAS165669-36-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=CN=C2N
InChIInChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10)
InChIKeySBSKAJKJHGZYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-pyrrolo[2,3-c]pyridin-7-amine (CAS 165669-36-3): 6-Azaindole Core Building Block for Targeted Heterocyclic Synthesis


1H-pyrrolo[2,3-c]pyridin-7-amine (CAS 165669-36-3), also referred to as 7-amino-6-azaindole, is a heterocyclic building block featuring a fused pyrrole and pyridine ring system [1]. With a molecular weight of 133.15 g/mol and a topological polar surface area (tPSA) of 54.7 Ų, this primary amine-functionalized scaffold serves as a versatile intermediate for constructing biologically active derivatives . The compound belongs to the 6-azaindole isomer class, which is recognized as a privileged structure in medicinal chemistry due to its ability to mimic purine bases and engage with diverse biological targets .

Why Generic Substitution of 1H-pyrrolo[2,3-c]pyridin-7-amine with Other Azaindole Isomers Fails


Substituting 1H-pyrrolo[2,3-c]pyridin-7-amine (6-azaindole) with other azaindole regioisomers—such as 4-, 5-, or 7-azaindole—is not scientifically interchangeable. Azaindole isomers exhibit distinct physicochemical properties, including significantly different Log P values, total polar surface area (tPSA), and aqueous solubility (Log S), due to variations in nitrogen atom placement within the bicyclic framework [1]. These differences directly impact molecular recognition at the target level; the 6-azaindole scaffold specifically enables a unique hydrogen-bonding geometry with the hinge region of ATP-binding pockets in kinases that other isomers cannot replicate [2]. Furthermore, the 7-amino substituent on this core provides a critical synthetic handle that is absent in the unsubstituted 6-azaindole parent, enabling regioselective derivatization that underpins the potent LSD1 and H+/K+ ATPase inhibitory activities documented below [3].

Quantitative Differentiation of 1H-pyrrolo[2,3-c]pyridin-7-amine: Comparator-Based Evidence for Scientific Selection


42-Fold Improvement in LSD1 Enzymatic Inhibition Relative to GSK-354 Reference Inhibitor

The pyrrolo[2,3-c]pyridine scaffold bearing a 7-amino substituent enables a 42-fold increase in LSD1 inhibitory potency compared to the previously reported clinical candidate GSK-354. The optimized derivative (compound 46, LSD1-UM-109) derived from 1H-pyrrolo[2,3-c]pyridin-7-amine achieved an enzymatic IC₅₀ of 3.1 nM, whereas GSK-354 exhibited an IC₅₀ of 130 nM in the same assay system [1].

LSD1 inhibition epigenetic cancer therapy acute myeloid leukemia

Nanomolar H+/K+ ATPase Inhibition: Comparable Potency to Clinically Efficacious P-CABs

Derivatives of 1H-pyrrolo[2,3-c]pyridin-7-amine exhibit potent H+/K+ ATPase inhibitory activity that is comparable to clinical P-CAB candidates. Specifically, derivative 1 demonstrated an IC₅₀ of 27 nM against gastric H+/K+ ATPase, which is within the same potency range as the clinically efficacious P-CAB AZD-0865 and surpasses the earlier clinical candidate AR-H047108 [1]. Additionally, optimized derivatives 14f and 14g from the same scaffold achieved IC₅₀ values of 28 nM and 29 nM, respectively [2].

potassium-competitive acid blocker gastric acid suppression GERD therapy

Subnanomolar Cellular Antiproliferative Activity in AML Cell Lines

Compounds built on the 1H-pyrrolo[2,3-c]pyridin-7-amine framework demonstrate exceptional cellular potency, with derivative 46 inhibiting MV4-11 acute myeloid leukemia cell growth with an IC₅₀ of 0.6 nM and H1417 small-cell lung cancer cell growth with an IC₅₀ of 1.1 nM [1]. These subnanomolar cellular IC₅₀ values place this scaffold among the most potent LSD1-targeting chemotypes reported to date. In a parallel optimization campaign, multiple 1H-pyrrolo[2,3-c]pyridin derivatives achieved nanomolar enzymatic IC₅₀ values and exhibited potent antiproliferative activity against both AML (MV4-11, Kasumi-1) and SCLC (NCI-H526) cell lines [2].

antiproliferative activity acute myeloid leukemia cancer cell growth inhibition

In Vivo Oral Bioavailability and Tumor Growth Suppression in AML Xenograft Model

Unlike many heterocyclic scaffolds that yield potent in vitro inhibitors with poor pharmacokinetic properties, the 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold produces derivatives with favorable oral PK profiles and robust in vivo efficacy. Compound 23e, a derivative from this series, demonstrated a favorable oral PK profile and effectively suppressed tumor growth in an AML xenograft model [1]. Additionally, the lead compound 1 demonstrated 62% acid secretion inhibition in rats at an intravenous dose of 1 mg/kg [2].

oral pharmacokinetics in vivo efficacy xenograft tumor model

High-Value Application Scenarios for 1H-pyrrolo[2,3-c]pyridin-7-amine in Research and Industrial Procurement


LSD1-Targeted Epigenetic Drug Discovery for Hematologic Malignancies

Medicinal chemistry teams pursuing LSD1 inhibitors for acute myeloid leukemia (AML) or small-cell lung cancer (SCLC) can utilize 1H-pyrrolo[2,3-c]pyridin-7-amine as a validated starting scaffold. Derivatives built on this core have demonstrated enzymatic LSD1 IC₅₀ values as low as 3.1 nM (42-fold more potent than GSK-354) [1] and subnanomolar cellular antiproliferative activity (MV4-11 IC₅₀ = 0.6 nM) [2]. The scaffold has produced orally bioavailable lead compounds with tumor growth suppression in AML xenograft models, confirming its suitability for preclinical development [3].

Potassium-Competitive Acid Blocker (P-CAB) Development for GERD and Peptic Ulcer

1H-pyrrolo[2,3-c]pyridin-7-amine serves as a direct synthetic precursor for P-CABs targeting gastric H+/K+ ATPase. Optimized derivatives achieve nanomolar inhibitory potency (IC₅₀ = 27-29 nM) [4] and demonstrate in vivo acid suppression (62% inhibition at 1 mg/kg i.v. in rats) [5]. The scaffold enables access to both lipophilic sites and polar residues within the enzyme binding pocket, a structural advantage not shared by imidazo[1,2-a]pyridine or pyrrolo[3,2-b]pyridine-based P-CABs [6].

Kinase Inhibitor Library Synthesis and SAR Exploration

As a 7-amino-6-azaindole building block, 1H-pyrrolo[2,3-c]pyridin-7-amine is an ideal starting point for generating focused kinase inhibitor libraries. The scaffold's intrinsic ability to form two hydrogen bonds with the hinge region of ATP-binding pockets—mimicking the adenine moiety of ATP—makes it a privileged chemotype for kinase inhibitor discovery [7]. Derivatives have yielded subnanomolar JAK1 inhibitors and potent Dyrk1B inhibitors (IC₅₀ = 7 nM) [8], demonstrating broad applicability across the kinome.

Building Block Procurement for Osimertinib Analog Synthesis

The pyrrolo[2,3-c]pyridine scaffold has been established as a key intermediate for synthesizing Osimertinib analogs, a third-generation EGFR tyrosine kinase inhibitor used in non-small cell lung cancer therapy [9]. 1H-pyrrolo[2,3-c]pyridin-7-amine provides a functionalized 6-azaindole core that can be elaborated into advanced intermediates for targeted oncology agents, reducing synthetic step count and improving overall yield in process chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[2,3-c]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.